4-n-Pentylphenylhydrazine hydrochloride
Overview
Description
4-n-Pentylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C11H18N2•HCl and a molecular weight of 214.73 g/mol . It is a derivative of phenylhydrazine, where the phenyl group is substituted with a pentyl group at the para position. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 4-n-Pentylphenylhydrazine hydrochloride typically involves the following steps:
Diazotization of Aniline: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
Hydrochloride Formation: The final product, 4-n-Pentylphenylhydrazine, is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
4-n-Pentylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common reagents used in these reactions include sodium nitrite, sodium sulfite, and various alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-n-Pentylphenylhydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other hydrazine derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating protein structures.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-n-Pentylphenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, thereby inhibiting their activity . The pathways involved include the formation of hydrazones and other covalent adducts with target molecules .
Comparison with Similar Compounds
4-n-Pentylphenylhydrazine hydrochloride can be compared with other phenylhydrazine derivatives, such as:
Phenylhydrazine: The parent compound, which lacks the pentyl substitution.
4-Methoxyphenylhydrazine: A derivative with a methoxy group at the para position.
4-Chlorophenylhydrazine: A derivative with a chloro group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-pentylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-2-3-4-5-10-6-8-11(13-12)9-7-10;/h6-9,13H,2-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHBSEKAJYPZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375462 | |
Record name | 4-n-Pentylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-13-2 | |
Record name | Hydrazine, (4-pentylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-n-Pentylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Pentylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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